

An In-Depth Technical Guide to GSK-923295: A CENP-E Inhibitor

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **GSK-923295**, a first-in-class, allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin motor protein. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental methodologies for its evaluation.

Introduction to GSK-923295 and its Target, CENP-E

GSK-923295 is a small molecule inhibitor that specifically targets the ATPase activity of CENP-E, a crucial motor protein in mitotic progression.[1] CENP-E plays an essential role in the alignment of chromosomes at the metaphase plate and is a key component of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation.[2][3] By inhibiting CENP-E, GSK-923295 disrupts these processes, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1] [4] This targeted approach offers a promising therapeutic window, as CENP-E's function is primarily restricted to mitosis, potentially minimizing the side effects commonly associated with conventional chemotherapies that affect both dividing and non-dividing cells.[5]

Mechanism of Action

GSK-923295 acts as an allosteric inhibitor of the CENP-E kinesin motor ATPase activity.[6] It binds to a site distinct from the ATP or microtubule binding pockets, stabilizing the interaction



between the CENP-E motor domain and microtubules.[7] This "molecular braking" action prevents the release of inorganic phosphate, a critical step in the ATP hydrolysis cycle that powers the motor protein's movement along microtubules.[8] The consequence of this inhibition is a failure of proper chromosome alignment at the metaphase plate.[6][9] While most chromosomes may eventually congress to the equatorial plane, a few remain near the spindle poles.[9] This persistent misalignment activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of **GSK-923295**.

Table 1: In Vitro Inhibitory Activity of GSK-923295

Parameter	Species	Value	Reference(s)
Ki (CENP-E ATPase activity)	Human	3.2 ± 0.2 nM	[6][8]
Canine	1.6 ± 0.1 nM	[8]	
Median IC50 (PPTP Cell Lines)	Human	27 nM	[7][10]
Median IC50 (ALL Panel)	Human	18 nM	[7][10]
Median IC50 (Neuroblastoma Panel)	Human	39 nM	[7][10]
GI50 (SW48)	Human	17.2 nM	[8]
GI50 (RKO)	Human	55.6 nM	[8]
GI50 (SW620)	Human	42 nM	[8]
GI50 (HCT116)	Human	51.9 nM	[8]





Table 2: In Vivo Efficacy of GSK-923295 in Xenograft

Tumor Model	Dosing Schedule	Route of Administr ation	Objective Respons es	Maintaine d Complete Respons es	Complete Respons es	Referenc e(s)
Solid Tumor Xenografts (35 models)	125 mg/kg, Days 1-3 & 8-10, repeated at Day 21	Intraperiton eal (IP)	13 of 35	9	3	[7][10]
Ewing Sarcoma, Rhabdoid, and Rhabdomy osarcoma Xenografts	125 mg/kg, Days 1-3 & 8-10, repeated at Day 21	Intraperiton eal (IP)	Inducemen t of Complete Responses	-	-	[7][10]

Table 3: Phase I Clinical Trial Data of GSK-923295 in Patients with Refractory Solid Tumors



Parameter	Value	Reference(s)
Maximum Tolerated Dose (MTD)	190 mg/m²	[11]
Dosing Schedule	1-hour intravenous infusion, once weekly for 3 consecutive weeks, repeated every 4 weeks	[11]
Pharmacokinetics	Dose-proportional from 10 to 250 mg/m ²	[11]
Mean Terminal Elimination Half-life	9-11 hours	[11]
Common Drug-Related Adverse Events (Grade 3)	Fatigue (5%), Increased AST (2.5%), Hypokalemia (2.5%), Hypoxia (2.5%)	[11]
Partial Response	1 patient with urothelial carcinoma at 250 mg/m²	[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **GSK-923295**.

In Vitro Cell Proliferation Assay

This protocol is a generalized procedure based on the methodologies described in the Pediatric Preclinical Testing Program (PPTP) for evaluating the in vitro cytotoxicity of **GSK-923295**.[7] [10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of **GSK-923295** against a panel of cancer cell lines.

Materials:

Cancer cell lines of interest



- **GSK-923295** stock solution (prepared in DMSO)
- Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
- 96-well microplates
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
- Plate reader for luminescence or absorbance measurement

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density appropriate for logarithmic growth over the 96-hour duration of the assay. Allow cells to adhere overnight.
- Drug Preparation: Prepare a serial dilution of GSK-923295 in culture medium from the DMSO stock. The final concentrations should typically range from 1.0 nM to 10.0 μM.[7][10] Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
- Drug Exposure: Remove the overnight culture medium from the cells and add the prepared drug dilutions.
- Incubation: Incubate the plates for 96 hours in a humidified incubator at 37°C and 5% CO₂. [7][10]
- Viability Assessment: After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence or absorbance using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
 percentage of viability against the log of the drug concentration and fit the data to a
 sigmoidal dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

Foundational & Exploratory





This protocol outlines the general procedure for evaluating the antitumor activity of **GSK-923295** in mouse xenograft models, as described in preclinical studies.[7][10]

Objective: To assess the in vivo efficacy of **GSK-923295** in inhibiting tumor growth.

Materials:

- Immunocompromised mice (e.g., NOD/SCID, nude mice)
- Human tumor cells for implantation
- **GSK-923295** formulation for in vivo use (e.g., dissolved in a 1:1 mixture of dimethylacetamide and Cremophor EL, then in acidified water, pH 5.0)[7]
- Vehicle control
- Calipers for tumor measurement

Procedure:

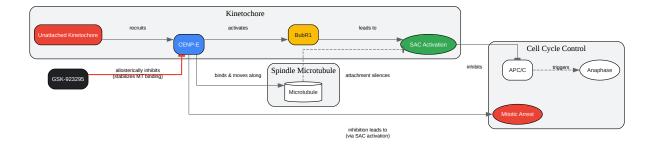
- Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **GSK-923295** via the desired route (e.g., intraperitoneally). A typical dosing schedule is 125 mg/kg daily for 3 days, followed by a 4-day break, and then another 3 days of treatment, with this cycle repeated after a 10-day break (Days 1-3 and 8-10, repeated at Day 21).[7][10] The control group receives the vehicle on the same schedule.
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
- Efficacy Endpoints: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Key efficacy endpoints include tumor growth inhibition, tumor regression, and event-free survival.



Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis
(e.g., t-test or ANOVA) can be used to compare the tumor growth between the treated and
control groups.

Mandatory Visualizations Signaling Pathway Diagram

The following diagram illustrates the role of CENP-E in the spindle assembly checkpoint and its inhibition by **GSK-923295**.



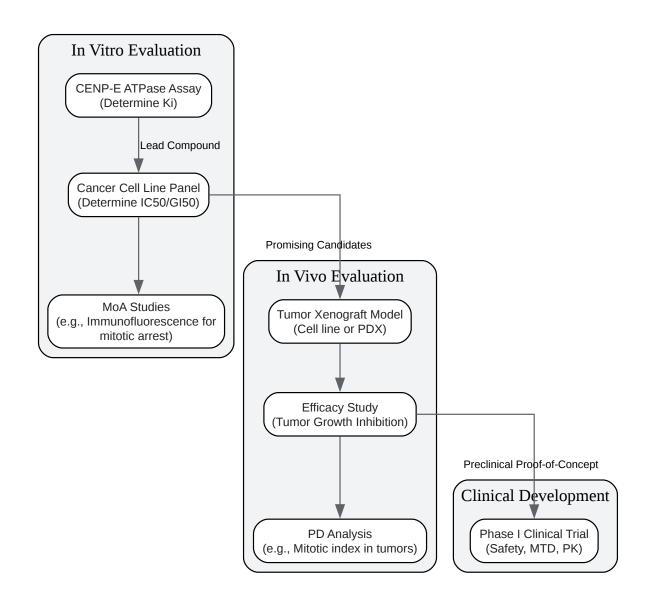
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Caption: CENP-E signaling at the kinetochore and its inhibition by GSK-923295.

Experimental Workflow Diagram

The following diagram outlines a typical preclinical evaluation workflow for an anti-cancer agent like **GSK-923295**.





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Caption: Preclinical to clinical workflow for **GSK-923295** development.

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